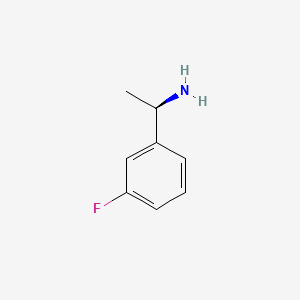

(R)-1-(3-fluorophenyl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(3-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNVMKIDRJZXQZ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426809 | |

| Record name | (R)-1-(3-fluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761390-58-3 | |

| Record name | (R)-1-(3-fluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(3-Fluorophenyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-1-(3-fluorophenyl)ethanamine physical properties

An In-depth Technical Guide on the Physical Properties of (R)-1-(3-fluorophenyl)ethanamine

This technical guide provides a comprehensive overview of the core physical properties of this compound, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. This document details key physical data, outlines the experimental protocols for their determination, and includes a logical workflow for property analysis.

Core Physical Properties

This compound is a chiral amine that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its physical characteristics are crucial for its handling, storage, and application in research and development.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for clear reference and comparison.

| Physical Property | Value |

| CAS Number | 761390-58-3[1][2] |

| Molecular Formula | C8H10FN[3][4] |

| Molecular Weight | 139.17 g/mol [1][2][3][4][5] |

| Physical Form | Liquid[1] |

| Boiling Point | 182.6°C[3] |

| Density | 1.059 g/cm³[3] |

| Flash Point | 72.1°C[3] |

| Purity | 95%[1] |

| Storage Temperature | 2-8°C (Refrigerator)[1][2] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a liquid chemical compound like this compound.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[6] This property is a key indicator of a liquid's purity.[7]

-

Apparatus: Thiele tube or a similar heating bath, thermometer, capillary tube sealed at one end, and a small test tube.[8]

-

Procedure:

-

A small amount of the liquid sample is placed into the test tube.[8]

-

The sealed capillary tube is inverted and placed inside the test tube containing the liquid.[8]

-

The test tube is attached to a thermometer and immersed in a heating bath (e.g., paraffin oil in a Thiele tube).[7][8]

-

The bath is heated gently and uniformly.[8] Initially, a stream of bubbles will emerge from the capillary tube as the trapped air expands.[9]

-

Heating continues until a rapid and continuous stream of bubbles is observed, indicating the vapor pressure of the liquid has overcome the external pressure.[7][8]

-

The heat source is then removed, and the bath is allowed to cool.[8]

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

-

Determination of Density

Density is the mass of a substance per unit volume and is typically measured in g/cm³ or g/mL.[10][11]

-

Apparatus: A digital balance and a graduated cylinder or a pycnometer (density bottle) for higher precision.[10]

-

Procedure:

-

The mass of a clean, dry graduated cylinder (or pycnometer) is measured and recorded.[10][12]

-

A known volume of the liquid is carefully added to the graduated cylinder.[10] The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[10]

-

The mass of the graduated cylinder containing the liquid is then measured.[10][12]

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder.[12]

-

The density is calculated using the formula: ρ = m / V, where ρ is density, m is mass, and V is volume.[10]

-

For accuracy, measurements should be repeated and an average value calculated.[10]

-

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that can be used to identify a liquid and assess its purity.[13]

-

Apparatus: A refractometer (e.g., an Abbe refractometer).[14]

-

Procedure:

-

The prism of the refractometer is cleaned and calibrated, typically using distilled water.

-

A few drops of the liquid sample are placed on the surface of the prism.

-

The prism is closed, and the light source is positioned.

-

The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

The refractive index value is read from the instrument's scale.

-

The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent. A correction factor can be applied if the measurement is not performed at the standard temperature of 20°C.[13]

-

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Understanding a compound's solubility in various solvents is crucial for its application in synthesis and formulation.

-

Apparatus: Small test tubes, vortex mixer or stirring rod, and a selection of solvents (e.g., water, ethanol, acetone).[15]

-

Procedure (Qualitative):

-

A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.[15]

-

A small volume of the solvent (e.g., 0.75 mL) is added in portions.[15]

-

The test tube is vigorously shaken or stirred after each addition.[15]

-

The compound is classified as soluble if it completely dissolves. If not, it is classified as insoluble or partially soluble.

-

This process is repeated with a range of solvents of varying polarities to create a solubility profile.[16] For amines, solubility tests in aqueous acids (like 5% HCl) and bases are also informative.[17]

-

Logical Workflow Visualization

The following diagram illustrates a general workflow for the determination of the physical properties of a chemical sample.

Caption: Workflow for Physical Property Analysis.

References

- 1. This compound | 761390-58-3 [sigmaaldrich.com]

- 2. 761390-58-3|this compound|BLD Pharm [bldpharm.com]

- 3. 74788-45-7 Cas No. | 1-(3-Fluorophenyl)ethylamine | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. appchemical.com [appchemical.com]

- 5. 1-(3-Fluorophenyl)ethanamine | C8H10FN | CID 2782362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. scribd.com [scribd.com]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 11. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 12. wjec.co.uk [wjec.co.uk]

- 13. athabascau.ca [athabascau.ca]

- 14. pubs.aip.org [pubs.aip.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. youtube.com [youtube.com]

- 17. www1.udel.edu [www1.udel.edu]

(R)-1-(3-fluorophenyl)ethanamine chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-fluorophenyl)ethanamine is a chiral primary amine that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its specific stereochemistry and the presence of a fluorine atom make it a valuable intermediate in the development of neurologically active agents and other complex molecular targets. This guide provides a comprehensive overview of its chemical structure, properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a 3-fluorophenyl group attached to an ethylamine backbone, with the stereocenter at the first carbon of the ethyl group in the (R) configuration.

IUPAC Name: (1R)-1-(3-fluorophenyl)ethanamine[1]

Molecular Formula: C₈H₁₀FN[2]

Canonical SMILES: C--INVALID-LINK--N

References

(R)-1-(3-fluorophenyl)ethanamine: A Technical Guide for Researchers

CAS Number: 761390-58-3 Molecular Formula: C₈H₁₀FN

This technical guide provides an in-depth overview of (R)-1-(3-fluorophenyl)ethanamine, a chiral amine of significant interest in pharmaceutical research and development. The document details its chemical and physical properties, outlines common synthetic methodologies with a focus on asymmetric synthesis, and explores its applications as a key building block in the development of therapeutic agents, particularly those with anticonvulsant activity.

Physicochemical and Spectroscopic Data

This compound is a fluorinated aromatic amine that is typically a liquid at room temperature.[1] Its key properties are summarized in the table below. The introduction of a fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets, making it a valuable moiety in drug design.

| Property | Value | Reference |

| CAS Number | 761390-58-3 | [2] |

| Molecular Formula | C₈H₁₀FN | [1] |

| Molecular Weight | 139.17 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.059 g/cm³ | [3] |

| Boiling Point | 81 °C at 9 mmHg | |

| Flash Point | 72.1 °C | [3] |

| InChI Key | ASNVMKIDRJZXQZ-ZCFIWIBFSA-N | [1] |

| Canonical SMILES | C--INVALID-LINK--C1=CC=CC(F)=C1 | [2] |

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is crucial for its application in pharmaceuticals, where a single enantiomer is often responsible for the desired therapeutic effect. Asymmetric reductive amination of the prochiral ketone, 3'-fluoroacetophenone, is the most common and efficient strategy.

Biocatalytic Asymmetric Reductive Amination

Biocatalysis, utilizing enzymes such as transaminases (TAs) or reductive aminases (RedAms), offers a green and highly selective method for the synthesis of chiral amines.[4][5]

Experimental Protocol: Transaminase-Mediated Synthesis

This protocol is a generalized representation based on common practices for transaminase reactions.

-

Materials:

-

3'-Fluoroacetophenone (substrate)

-

Amine donor (e.g., isopropylamine or L-alanine)

-

Transaminase enzyme (e.g., ATA-200 or an evolved variant)

-

Pyridoxal-5'-phosphate (PLP) (cofactor)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

-

Organic co-solvent (e.g., DMSO), if required to improve substrate solubility

-

-

Procedure:

-

In a temperature-controlled reaction vessel, dissolve the buffer salts in deionized water to the desired concentration (e.g., 100 mM).

-

Add the cofactor PLP to a final concentration of approximately 1 mM.

-

Add the transaminase enzyme to the buffer solution.

-

In a separate vessel, dissolve the 3'-fluoroacetophenone in a minimal amount of a suitable organic co-solvent like DMSO if it has low aqueous solubility.

-

Add the amine donor to the buffer-enzyme solution in excess (e.g., 5-10 equivalents).

-

Initiate the reaction by adding the substrate solution to the reaction mixture.

-

Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) to determine the conversion of the ketone and the enantiomeric excess of the amine product.

-

Once the reaction has reached completion, the enzyme can be removed by centrifugation or filtration.

-

The product is then extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation or column chromatography if necessary.

-

dot graph { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="Biocatalytic Reductive Amination Workflow", labelloc="t", labeljust="c"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Substrate [label="3'-Fluoroacetophenone"]; AmineDonor [label="Amine Donor (e.g., Isopropylamine)"]; Enzyme [label="Transaminase + PLP in Buffer"]; Reaction [label="Reaction Mixture", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Reaction Monitoring (HPLC/GC)"]; Workup [label="Extraction & Purification"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Substrate -> Reaction; AmineDonor -> Reaction; Enzyme -> Reaction; Reaction -> Monitoring [label="Sampling"]; Monitoring -> Reaction [style=dashed]; Reaction -> Workup [label="Reaction Completion"]; Workup -> Product; } } Caption: Workflow for the biocatalytic synthesis of this compound.

Applications in Drug Development

Chiral amines are prevalent structural motifs in a vast number of pharmaceuticals and bioactive compounds. This compound serves as a valuable chiral building block in the synthesis of more complex molecules, particularly in the field of neuroscience.

Precursor for Anticonvulsant Agents

Research has indicated that derivatives of this compound are being investigated for their potential as anticonvulsant drugs.[6][7] The specific stereochemistry of the amine is often critical for the desired pharmacological activity and for minimizing off-target effects. The fluorinated phenyl ring can enhance the metabolic stability and blood-brain barrier penetration of the final drug candidate.

The general approach involves the coupling of this compound with various scaffolds to generate a library of compounds that are then screened for their efficacy in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[6][8]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[1] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 1-(3-Fluorophenyl)ethanamine | C8H10FN | CID 2782362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 761390-58-3|this compound|BLD Pharm [bldpharm.com]

- 3. Asymmetric Catalysis and Biotransformation of 3'-(Trifluoromethyl)acetophenone for Chiral Synthesis_Chemicalbook [chemicalbook.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (R)-1-(3-fluorophenyl)ethanamine from 3-fluorobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and stereoselective method for the synthesis of (R)-1-(3-fluorophenyl)ethanamine, a valuable chiral building block in pharmaceutical development, starting from commercially available 3-fluorobenzaldehyde. The described methodology leverages the use of a chiral auxiliary to control the stereochemical outcome of the key reduction step, ensuring high enantiopurity of the final product.

Synthetic Strategy Overview

The synthesis follows a three-step sequence, beginning with the condensation of 3-fluorobenzaldehyde with a chiral amine auxiliary, (S)-(-)-1-phenylethylamine, to form a chiral imine. This intermediate is then subjected to a diastereoselective reduction of the carbon-nitrogen double bond. The final step involves the removal of the chiral auxiliary via hydrogenolysis to yield the desired this compound. This strategy offers excellent control over the stereochemistry at the newly formed chiral center.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (S)-N-(1-(3-fluorophenyl)methylene)-1-phenylethanamine (Chiral Imine)

This step involves the formation of the chiral imine through the condensation of 3-fluorobenzaldehyde with (S)-(-)-1-phenylethylamine. The reaction is typically carried out in the presence of a dehydrating agent to drive the equilibrium towards the product.

Protocol: A solution of 3-fluorobenzaldehyde (1.0 eq) and (S)-(-)-1-phenylethylamine (1.0 eq) in dichloromethane (DCM) is treated with anhydrous magnesium sulfate (MgSO₄) (2.0 eq). The reaction mixture is stirred at room temperature for 12 hours under a nitrogen atmosphere. After completion, the crude mixture is filtered through Celite to remove the magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude chiral imine, which is often used in the next step without further purification.

Caption: Experimental workflow for the synthesis of the chiral imine intermediate.

Step 2: Diastereoselective Reduction of the Chiral Imine

The key stereochemistry-defining step is the diastereoselective reduction of the C=N bond. This can be achieved through various methods, with asymmetric transfer hydrogenation being a highly effective approach.

Protocol (Asymmetric Transfer Hydrogenation): The crude chiral imine from the previous step is dissolved in a suitable solvent, such as dichloromethane or toluene. A chiral phosphoric acid catalyst (e.g., (R)-TRIP) and a Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate) as the hydride source are added. The reaction is stirred at a controlled temperature (e.g., 40 °C) until the reaction is complete, as monitored by TLC or HPLC. The reaction mixture is then worked up by washing with an aqueous basic solution (e.g., saturated NaHCO₃), followed by extraction with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product can be purified by column chromatography.

Step 3: Removal of the Chiral Auxiliary (Hydrogenolysis)

The final step is the cleavage of the N-benzyl bond to release the target chiral amine and recover the chiral auxiliary.

Protocol: The diastereomerically enriched N-(1-(3-fluorophenyl)ethyl)-1-phenylethanamine is dissolved in a protic solvent like methanol or ethanol. A palladium catalyst, typically 10% palladium on carbon (Pd/C), is added. The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1 atm, but higher pressures can be used to accelerate the reaction) at room temperature. Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude this compound. The product can be further purified by distillation or salt formation.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of this compound using the chiral auxiliary approach. Data is based on representative procedures for similar substrates found in the literature.

Table 1: Reaction Conditions and Yields

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Imine Formation | 3-Fluorobenzaldehyde, (S)-(-)-1-phenylethylamine, MgSO₄ | DCM | Room Temp. | 12 | >95 (crude) |

| 2. Diastereoselective Reduction | Chiral Imine, Hantzsch Ester, (R)-TRIP | Toluene | 40 | 24-48 | 85-95 |

| 3. Hydrogenolysis | Protected Amine, 10% Pd/C, H₂ | Methanol | Room Temp. | 12-24 | 90-98 |

Table 2: Stereochemical Outcome

| Step | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |

| 2. Diastereoselective Reduction | (R,S)-N-(1-(3-fluorophenyl)ethyl)-1-phenylethanamine | >95:5 | N/A |

| 3. Hydrogenolysis | This compound | N/A | >98 |

Logical Relationships in Stereocontrol

The stereochemical outcome of this synthesis is determined in the diastereoselective reduction step. The chiral auxiliary, (S)-(-)-1-phenylethylamine, creates a chiral environment around the imine's C=N bond. The incoming hydride from the reducing agent preferentially attacks from one face of the imine, leading to the formation of one diastereomer in excess. The choice of the (S)-auxiliary directs the formation of the (R)-configuration at the new stereocenter.

Caption: Logical flow of stereochemical induction in the synthesis.

This guide provides a foundational understanding and practical protocols for the asymmetric synthesis of this compound. Researchers are encouraged to consult the primary literature for further optimization and characterization data.

An In-depth Technical Guide to the Asymmetric Synthesis of 1-(3-Fluorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methodologies for the asymmetric synthesis of 1-(3-fluorophenyl)ethanamine, a chiral amine of significant interest in the pharmaceutical industry. The strategic placement of a fluorine atom on the phenyl ring can enhance the metabolic stability and binding affinity of drug candidates, making enantiomerically pure fluorinated amines valuable building blocks. This document details key asymmetric strategies, including biocatalytic methods, asymmetric hydrogenation, and the use of chiral auxiliaries, presenting comparative data, detailed experimental protocols, and workflow visualizations to aid in the selection and implementation of the most suitable synthetic route.

Biocatalytic Synthesis

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. Two primary enzyme classes are employed for the synthesis of 1-(3-fluorophenyl)ethanamine from 3-fluoroacetophenone: transaminases and reductive aminases.

Asymmetric Transamination

ω-Transaminases (ω-TAs) catalyze the transfer of an amino group from an amine donor, typically isopropylamine or alanine, to a ketone substrate. This method can achieve high enantiomeric excess (ee). The reaction equilibrium can be a limiting factor, but strategies such as using a large excess of the amine donor or in situ product removal can drive the reaction to completion.

Experimental Protocol: Transaminase-Mediated Synthesis of (S)-1-(3-fluorophenyl)ethanamine (Adapted from similar procedures)

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM triethanolamine, pH 7.5).

-

Cofactor and Amine Donor: Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM and isopropylamine (as the amine donor) to a concentration of 1 M.

-

Enzyme Addition: Add the selected ω-transaminase (e.g., ATA-256) to a final concentration of approximately 10 mg/mL.

-

Substrate Addition: Dissolve 3-fluoroacetophenone in a minimal amount of a co-solvent like DMSO (e.g., to a final concentration of 25-30% v/v) and add it to the reaction mixture to a final concentration of 10-50 mM.

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30°C) for 24-48 hours.

-

Work-up and Analysis: Quench the reaction by adding a strong base (e.g., 1 M NaOH). Extract the product with an organic solvent (e.g., ethyl acetate). The organic phase is then dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The enantiomeric excess is determined by chiral GC or HPLC analysis.[1][2]

Biocatalytic Reductive Amination

Reductive aminases (RedAms) or imine reductases (IREDs) in the presence of an amine source (like ammonia) and a cofactor (NAD(P)H) can directly convert a ketone to a chiral amine. This approach avoids the equilibrium limitations of transaminases.

Experimental Protocol: Reductive Aminase-Catalyzed Synthesis of 1-(3-fluorophenyl)ethanamine

-

Reaction Mixture Preparation: In a suitable buffer (e.g., 100 mM phosphate buffer, pH 8.0), combine 3-fluoroacetophenone (e.g., 10 mM), a large excess of the amine donor (e.g., 500 mM ammonium chloride), and NAD⁺ (e.g., 1 mM).

-

Cofactor Regeneration System: Add a cofactor regeneration system, such as glucose (e.g., 100 mM) and glucose dehydrogenase (e.g., 1 mg/mL).

-

Enzyme Addition: Add the purified reductive aminase (e.g., AdRedAm or NfRedAm) to the reaction mixture.

-

Reaction Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) with gentle agitation for 24-48 hours.

-

Product Extraction and Analysis: After the reaction, basify the mixture with an appropriate base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate it, and analyze the product for yield and enantiomeric excess using chiral chromatography.[3]

Quantitative Data for Biocatalytic Methods

| Enzyme Class | Substrate | Amine Donor | Conversion (%) | ee (%) | Reference |

| Reductive Aminase (AdRedAm) | α-fluoroacetophenone | Methylamine | 92 | >99 (S) | [3] |

| Reductive Aminase (NfRedAm) | α-fluoroacetophenone | Ammonia | >95 | 98 (S) | [3] |

| Transaminase (ATA-256) | 1-(3-chlorophenyl)ethanone | Isopropylamine | - | >99 (S) | [4] |

| Transaminase (ATA-025) | 1-(3-methylphenyl)ethan-1-one | Isopropylamine | >99 | >98.5 (R) |

Note: Data for structurally similar substrates are included for comparative purposes.

Asymmetric Hydrogenation

Asymmetric hydrogenation of the corresponding ketone or imine is a highly efficient method for producing chiral amines, often with very high turnover numbers (TON) and turnover frequencies (TOF). This method relies on chiral transition metal catalysts, typically based on ruthenium (Ru), rhodium (Rh), or iridium (Ir), with chiral phosphine ligands.

Experimental Protocol: Ru-Catalyzed Asymmetric Hydrogenation of 3-Fluoroacetophenone (General Procedure)

-

Catalyst Preparation: In a glovebox, a solution of the ruthenium precursor (e.g., [RuCl2(p-cymene)]2) and the chiral diphosphine ligand (e.g., (S)-BINAP) in an appropriate solvent (e.g., DMF) is heated to form the catalyst complex. A chiral diamine ligand (e.g., (S,S)-DPEN) is then added.

-

Reaction Setup: In a high-pressure reactor, 3-fluoroacetophenone is dissolved in a suitable solvent (e.g., isopropanol). A solution of the prepared catalyst and a base (e.g., potassium tert-butoxide) is added.

-

Hydrogenation: The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 50-100 atm). The reaction is stirred at a specific temperature (e.g., 30-50°C) for several hours until completion.

-

Work-up and Analysis: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography to isolate the 1-(3-fluorophenyl)ethanol, which can then be converted to the amine. The enantiomeric excess is determined by chiral HPLC or GC.[5][6][7]

Quantitative Data for Asymmetric Hydrogenation of Acetophenone Derivatives

| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |

| [RuCl((S)-binap)((S,S)-dpen)] | Acetophenone | >99 | 99 (R) | [7] |

| Ir/L-proline/(1S,2S)-DPEN | 2'-(trifluoromethyl) phenylethanol | - | 79.8 (R) | |

| Rh/Cinchonidine | 3,5-di-(trifluoromethyl)-acetophenone | - | 36 (R) | [8] |

Note: Data for analogous substrates are provided to illustrate catalyst performance.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary allows for the diastereoselective synthesis of the target amine. The auxiliary is temporarily attached to the molecule, directs the stereochemical outcome of a key reaction, and is subsequently removed. A common strategy involves the diastereoselective reduction of a chiral imine or the alkylation of a chiral enolate.

Experimental Protocol: Synthesis via Diastereoselective Reduction of a Chiral Imine

-

Imine Formation: 3-Fluoroacetophenone is condensed with a chiral amine, such as (S)-(-)-α-methylbenzylamine, typically with azeotropic removal of water, to form the corresponding chiral imine.

-

Diastereoselective Reduction: The chiral imine is then reduced using a hydride source. The stereochemical outcome is directed by the chiral auxiliary. For example, reduction with trichlorosilane has been shown to proceed with high diastereoselectivity for related α-fluoroimines.[9]

-

Auxiliary Cleavage: The chiral auxiliary is removed, often by hydrogenolysis over a palladium catalyst, to yield the desired enantiomer of 1-(3-fluorophenyl)ethanamine.

-

Purification and Analysis: The final product is purified by distillation or chromatography, and its enantiomeric purity is determined.

Illustrative Quantitative Data for Chiral Auxiliary Methods

| Chiral Auxiliary | Key Step | Diastereomeric Ratio | Overall Yield | Reference |

| (S)-(-)-α-methylbenzylamine | Aza-Michael addition | up to 98% de | - | [10] |

| Oxazolidinone | Asymmetric alkylation | >95:5 | High | [11] |

Note: Data is for reactions where these auxiliaries have been successfully employed in asymmetric synthesis.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical relationships and workflows of the described synthetic strategies.

Caption: Overview of synthetic routes to 1-(3-fluorophenyl)ethanamine.

Caption: General experimental workflow for asymmetric synthesis.

Conclusion

The asymmetric synthesis of 1-(3-fluorophenyl)ethanamine can be successfully achieved through several distinct and effective strategies. Biocatalytic methods, particularly reductive amination, offer high enantioselectivity and sustainable reaction conditions. Asymmetric hydrogenation provides an atom-economical route with the potential for high turnover numbers, suitable for large-scale production. Chiral auxiliary-based methods, while often requiring more synthetic steps, allow for predictable stereochemical control. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost of reagents and catalysts, and the available laboratory equipment. This guide provides the foundational information for researchers and drug development professionals to make an informed decision and to proceed with the synthesis of this valuable chiral building block.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Highly Efficient Diastereoselective Reduction of α-Fluoroimines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thieme-connect.de [thieme-connect.de]

- 11. scispace.com [scispace.com]

Navigating the Safety Profile of (R)-1-(3-fluorophenyl)ethanamine: A Technical Guide for Researchers

Introduction

(R)-1-(3-fluorophenyl)ethanamine is a chiral amine of significant interest in medicinal chemistry and drug development, primarily utilized as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it serves as a precursor in the development of novel anticonvulsant agents. Its stereospecific structure is often crucial for the desired pharmacological activity and efficacy of the final drug candidate. This technical guide provides a comprehensive overview of the available safety data, handling precautions, and relevant chemical properties of this compound to ensure its safe and effective use in a research and development setting. While extensive experimental toxicology data is not publicly available, this guide consolidates information from safety data sheets (SDS) and chemical databases to inform laboratory practices.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for proper storage, handling, and in the event of a spill.

| Property | Value |

| CAS Number | 761390-58-3 |

| Molecular Formula | C₈H₁₀FN |

| Molecular Weight | 139.17 g/mol |

| Appearance | Liquid |

| Storage Temperature | Refrigerator (2-8°C) |

| Purity | Typically ≥95% |

GHS Hazard and Precautionary Information

This compound is classified as a hazardous substance. The following tables summarize the GHS hazard statements (H-phrases) and precautionary statements (P-phrases) as reported by various suppliers.[1][2][3][4] It is imperative that all personnel handling this compound are familiar with these hazards and the corresponding safety measures.

GHS Hazard Statements

| Hazard Code | Hazard Statement |

| H302 | Harmful if swallowed. |

| H314 | Causes severe skin burns and eye damage.[1][4] |

| H315 | Causes skin irritation.[2] |

| H318 | Causes serious eye damage.[4] |

| H319 | Causes serious eye irritation.[2] |

| H335 | May cause respiratory irritation.[2][4] |

| H411 | Toxic to aquatic life with long lasting effects. |

GHS Precautionary Statements

| Precautionary Code | Precautionary Statement |

| P260 | Do not breathe fumes, mist, spray, vapors.[4] |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |

| P264 | Wash skin thoroughly after handling.[4] |

| P271 | Use only outdoors or in a well-ventilated area.[4] |

| P273 | Avoid release to the environment.[3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4] |

| P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3] |

| P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1] |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |

| P405 | Store locked up.[1] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Experimental Protocols and Handling

Due to the lack of publicly available, specific experimental safety studies for this compound, this section provides a generalized protocol for the safe handling of chiral phenylethylamines in a research laboratory setting, based on standard laboratory practices and information from safety data sheets.

General Handling Protocol for Chiral Phenylethylamines

1. Engineering Controls:

-

All work with this compound should be conducted in a well-ventilated chemical fume hood.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

2. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or perforation before use.

-

Skin and Body Protection: A flame-retardant laboratory coat should be worn. Ensure all skin is covered. For larger quantities, consider additional protective clothing such as an apron or coveralls.

-

Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.

3. Chemical Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

-

Store in a refrigerator at 2-8°C for long-term stability.

4. Spill and Waste Disposal:

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

-

Large Spills: Evacuate the area and contact environmental health and safety personnel.

-

Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Visualizing Safety and Handling Workflows

To facilitate a clear understanding of the safety protocols and hazard relationships, the following diagrams have been generated using the DOT language.

Signaling Pathways and Biological Interactions

There is a notable absence of publicly available literature detailing specific signaling pathways modulated by this compound itself. Its primary role as a chiral intermediate means that its biological effects are intrinsically linked to the final molecule it is used to synthesize. Research has indicated its use in the creation of compounds with anticonvulsant properties.[5][6][7][8][9] The mechanisms of action of these resulting compounds would likely involve targets within the central nervous system, such as ion channels or neurotransmitter receptors, which are common targets for anticonvulsant drugs. However, without direct experimental data on the parent compound, any discussion of its interaction with specific signaling pathways would be speculative. Researchers in drug development should consider in vitro safety pharmacology profiling of any novel derivatives of this compound to elucidate potential off-target effects and biological interactions.[10][11][12]

Conclusion

This compound is a valuable chiral building block in pharmaceutical research and development. While it presents several significant health hazards, including being harmful if swallowed and causing severe skin and eye damage, these risks can be effectively managed through adherence to standard laboratory safety protocols, the use of appropriate personal protective equipment, and working in a well-ventilated environment. The information provided in this guide, including the summarized quantitative data and visual workflows, is intended to support researchers, scientists, and drug development professionals in the safe handling and use of this compound. Further investigation into the specific toxicological profile and biological interactions of this compound and its novel derivatives is warranted to fully characterize its safety profile.

References

- 1. 1-(3-Fluorophenyl)ethanamine | C8H10FN | CID 2782362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 761390-58-3 [sigmaaldrich.com]

- 3. 761390-58-3|this compound|BLD Pharm [bldpharm.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anticonvulsant activity of some novel 3-aryl amino/amino-4-aryl-5-imino-Delta2-1,2,4-thiadiazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs | ChemPartner [chempartner.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Spectroscopic Profile of (R)-1-(3-fluorophenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine (R)-1-(3-fluorophenyl)ethanamine. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on computational models and analysis of structurally similar compounds. It also includes detailed experimental protocols for acquiring such data, intended to serve as a practical resource for researchers in pharmaceutical development and chemical analysis.

Chemical Structure and Properties

This compound is a chiral primary amine with a fluorine atom substituted at the meta-position of the phenyl ring. This substitution can significantly influence the molecule's physicochemical properties, including its basicity, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FN | PubChem |

| Molecular Weight | 139.17 g/mol | PubChem |

| Exact Mass | 139.079727485 Da | PubChem |

| CAS Number | 761390-58-3 | Sigma-Aldrich[1] |

| Physical Form | Liquid | Sigma-Aldrich[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Predicted chemical shifts (δ) are in ppm. The predictions are based on computational models and may vary from experimental values. Data for the non-fluorinated analog, 1-phenylethanamine, is provided for comparison.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Assignment | Predicted δ (ppm) for this compound | Multiplicity | Coupling Constant (J) in Hz | Experimental δ (ppm) for 1-phenylethanamine |

| H-2', H-4', H-5', H-6' | 6.90 - 7.30 | m | - | 7.20 - 7.40 |

| H-α | ~4.2 | q | ~6.5 | 4.15 |

| NH₂ | ~1.5 (broad s) | s | - | 1.48 |

| CH₃ | ~1.4 | d | ~6.5 | 1.40 |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Assignment | Predicted δ (ppm) for this compound | Experimental δ (ppm) for 1-phenylethanamine |

| C-1' | ~148 (d, J≈7 Hz) | 145.8 |

| C-3' | ~163 (d, J≈245 Hz) | - |

| Aromatic CHs | 110-130 | 125.0, 127.2, 128.7 |

| C-α | ~50 | 51.2 |

| CH₃ | ~25 | 25.6 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Broad | N-H stretch (primary amine) |

| 3010-3100 | Medium | Aromatic C-H stretch |

| 2850-2970 | Medium | Aliphatic C-H stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| 1580-1650 | Medium | N-H bend (scissoring) |

| ~1250 | Strong | C-F stretch |

| 1000-1200 | Strong | C-N stretch |

| 690-900 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

| m/z | Predicted Relative Intensity | Assignment |

| 139 | Moderate | [M]⁺ (Molecular Ion) |

| 124 | High | [M - CH₃]⁺ |

| 122 | Very High (Base Peak) | [M - NH₃]⁺ |

| 109 | Moderate | [C₇H₆F]⁺ |

| 96 | Moderate | [C₆H₅F]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the structure and purity of the compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

The chemical shift range for organofluorine compounds is large; set an appropriate spectral width.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS for ¹H and ¹³C).

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: As a liquid, the sample can be analyzed neat.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Use a GC-MS system with an electron ionization source.

-

Gas Chromatography:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Employ a temperature program to ensure good separation and peak shape (e.g., start at 50°C, ramp to 250°C).

-

-

Mass Spectrometry:

-

The eluent from the GC is directed into the ion source.

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-400).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation of phenethylamines often involves the loss of ammonia and the methyl group.[2][3]

Visualizations

The following diagrams illustrate the workflows for the spectroscopic analyses.

Caption: Workflow for spectroscopic analysis.

Caption: Predicted EI-MS fragmentation pathway.

References

A Technical Guide to the Procurement and Quality Control of Enantiomerically Pure (R)-1-(3-fluorophenyl)ethanamine for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available (R)-1-(3-fluorophenyl)ethanamine, a critical chiral building block in the synthesis of neurologically active compounds and other pharmaceutical agents. This document outlines key quality attributes, presents data from various suppliers, and details experimental protocols for the verification of enantiomeric and chemical purity, ensuring the integrity of research and development activities.

Commercial Availability and Supplier Specifications

This compound (CAS No: 761390-58-3) is available from several chemical suppliers. The quality and purity of this chiral amine are paramount for its successful application in stereoselective synthesis. While suppliers generally provide a certificate of analysis (CoA) with their products, the level of detail regarding enantiomeric purity can vary. Researchers should carefully scrutinize the available data and, if necessary, perform in-house quality control to verify the specifications.

Below is a summary of publicly available data from various commercial suppliers. It is important to note that specifications can be lot-specific, and direct inquiry with the supplier for a lot-specific CoA is always recommended.

Table 1: Supplier-Provided Specifications for this compound

| Supplier | CAS Number | Stated Chemical Purity | Analytical Method | Additional Notes |

| Sigma-Aldrich | 761390-58-3 | 95% | Not specified on product page | Available through Synthonix. |

| BLD Pharm | 761390-58-3 | Not explicitly stated | Not specified on product page | Storage at 2-8°C recommended[1]. |

| Leyan Reagent | 761390-58-3 | 96.64% | HPLC | From a specific CoA (Batch: Lf0620141440)[1]. |

| CymitQuimica | 74788-45-7* | 98% | Not specified on product page | Liquid form. |

*Note: CymitQuimica lists the CAS number for the racemic mixture, but also lists "this compound" as a synonym. Clarity should be sought from the supplier.

Table 2: Physicochemical and Spectroscopic Data from a Representative Certificate of Analysis

| Parameter | Specification |

| Appearance | Colorless to light yellow liquid |

| ¹H NMR Spectrum | Consistent with structure |

| Purity (HPLC) | 96.64% |

| Optical Rotation [α]D | +24.7° (c=0.92 g/100ml , CHCl₃) |

*Source: Leyan Reagent, Batch Lf0620141440[1]. The optical rotation value confirms the presence of a single enantiomer in excess but is not a direct measure of enantiomeric excess (e.e.).

Experimental Protocols for Quality Control

The determination of both chemical and, critically, enantiomeric purity is essential. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most widely accepted and accurate method for determining the enantiomeric excess of chiral amines.

Determination of Enantiomeric Purity by Chiral HPLC

This protocol is a representative method for the enantiomeric separation of chiral amines, adapted from validated procedures for similar compounds. Derivatization is often employed to improve chromatographic behavior and detection sensitivity.

Objective: To determine the enantiomeric excess (e.e.) of this compound.

Principle: The chiral amine is derivatized with a fluorogenic agent, 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), to form diastereomers that can be separated on a standard achiral HPLC column, or to enhance detectability on a chiral stationary phase. The following describes a direct separation on a CSP, which is often the preferred modern approach.

Materials and Reagents:

-

This compound sample

-

(S)-1-(3-fluorophenyl)ethanamine reference standard (if available)

-

Racemic 1-(3-fluorophenyl)ethanamine

-

HPLC-grade hexane

-

HPLC-grade 2-propanol (IPA)

-

Chiral Stationary Phase Column: A polysaccharide-based CSP such as Chiralpak® AD-H or a similar column is recommended.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with UV or Fluorescence detector.

Procedure:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of hexane and 2-propanol. A common starting point is 90:10 (hexane:IPA, v/v). The exact ratio may require optimization for the specific column and compound.

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Prepare a solution of the racemic mixture at the same concentration to establish the retention times of both enantiomers.

-

-

Chromatographic Conditions:

-

Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: Hexane:Isopropanol (e.g., 90:10).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the racemic standard to identify the retention times of the (R) and (S) enantiomers.

-

Inject the this compound sample.

-

Record the chromatogram and integrate the peak areas for both enantiomers.

-

-

Calculation of Enantiomeric Excess (e.e.):

-

e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

-

Where Area_R is the peak area of the (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer.

-

Workflow and Pathway Visualizations

To aid in the conceptual understanding of the procurement and quality control process, the following diagrams have been generated.

Caption: Procurement and Quality Control Workflow for Chiral Amines.

Caption: Logical Flow for Chiral HPLC Analysis.

Conclusion

The procurement of high-purity this compound is a critical first step in many drug discovery and development pipelines. While commercial suppliers provide access to this key intermediate, it is incumbent upon the research scientist to ensure its quality. This guide provides a framework for evaluating supplier data and implementing robust in-house quality control measures. By employing validated analytical techniques such as chiral HPLC, researchers can proceed with confidence in the stereochemical integrity of their starting materials, thereby ensuring the validity and reproducibility of their synthetic efforts.

References

The Fluorine Advantage: A Deep Dive into the Role of the 3-Fluoro Substituent in (R)-1-(3-fluorophenyl)ethanamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-fluorophenyl)ethanamine is a chiral primary amine that has garnered significant interest in medicinal chemistry, primarily as a versatile building block in the synthesis of neurologically active compounds. The strategic incorporation of a fluorine atom at the meta-position of the phenyl ring profoundly influences the molecule's physicochemical and pharmacological properties. This technical guide elucidates the multifaceted role of this fluorine substituent, offering a comprehensive overview of its impact on biological activity, supported by available data, experimental methodologies, and structural insights.

The Impact of Fluorine Substitution: A Physicochemical and Pharmacological Perspective

The introduction of a fluorine atom into a pharmacologically active molecule is a well-established strategy in drug design to modulate various properties, including metabolic stability, binding affinity, and lipophilicity. In the context of this compound, the fluorine substituent is anticipated to play a crucial role in several key areas:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not readily cleaved by metabolic enzymes. This property can enhance the metabolic stability of the parent molecule, leading to an extended half-life and improved pharmacokinetic profile.

-

Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the electronic distribution within the phenyl ring, influencing hydrogen bonding, dipole-dipole interactions, and cation-π interactions with biological targets such as receptors and enzymes. This can lead to enhanced binding affinity and, in some cases, improved selectivity for a specific target.

-

Lipophilicity: The substitution of a hydrogen atom with fluorine generally increases the lipophilicity of a molecule. This can affect its ability to cross cellular membranes, including the blood-brain barrier, which is a critical consideration for centrally acting drugs.

While specific quantitative data for the direct biological activity of this compound is not extensively available in the public domain, its utility as a synthon for potent neurologically active agents strongly suggests that the fluorine substituent contributes favorably to the overall pharmacological profile of the final drug candidates. For instance, its enantiomer, (S)-1-(3-fluorophenyl)ethanamine, is a known key intermediate in the synthesis of compounds with anticonvulsant activity.

Applications in Drug Discovery and Development

The primary application of this compound lies in its role as a chiral building block for the synthesis of more complex molecules with therapeutic potential. Its structural motif is found in a variety of compounds targeting the central nervous system.

Anticonvulsant Agents

This compound has been utilized in the preparation of compounds with potential anticonvulsant properties. The precise mechanism by which the fluorine atom contributes to this activity is an area of active investigation, but it is hypothesized to be related to improved binding to ion channels or receptors involved in neuronal excitability.

Monoamine Oxidase (MAO) Inhibitors

Phenylethylamine derivatives are known to interact with monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. Fluorination can modulate the inhibitory potency and selectivity of these compounds. While direct MAO inhibition data for this compound is scarce, related fluorinated phenylcyclopropylamines have been shown to be potent MAO inhibitors.

Synthesis and Stereochemistry

The synthesis of enantiomerically pure this compound is crucial for its application in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicities. Asymmetric synthesis methods are typically employed to obtain the desired (R)-enantiomer with high enantiomeric excess.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and biological evaluation of this compound and its derivatives. Below are generalized methodologies for key experimental procedures.

General Procedure for Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

1. Membrane Preparation:

-

Tissues or cells expressing the target receptor are homogenized in a suitable buffer.

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in assay buffer.

2. Binding Assay:

-

A fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound or its derivatives).

-

The incubation is carried out at a specific temperature for a defined period to allow binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

General Procedure for Monoamine Oxidase (MAO) Inhibition Assay

Enzyme inhibition assays are used to determine the potency of a compound in inhibiting the activity of a specific enzyme.

1. Enzyme and Substrate Preparation:

-

Purified MAO-A or MAO-B enzyme is prepared in a suitable buffer.

-

A substrate for the enzyme (e.g., kynuramine for MAO-A, benzylamine for MAO-B) is also prepared.

2. Inhibition Assay:

-

The MAO enzyme is pre-incubated with varying concentrations of the test compound (this compound or its derivatives) for a specific period.

-

The enzymatic reaction is initiated by the addition of the substrate.

3. Detection of Product Formation:

-

The rate of product formation is monitored over time using a spectrophotometer or fluorometer. The product of the MAO-catalyzed reaction can be directly detected or coupled to a secondary reaction that produces a colored or fluorescent product.

4. Data Analysis:

-

The initial rates of the enzymatic reaction at different inhibitor concentrations are calculated.

-

The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the reaction rate against the inhibitor concentration.

-

The inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) can be determined by further kinetic studies, such as Lineweaver-Burk plots.

Conclusion

The fluorine substituent in this compound is a critical determinant of its utility in medicinal chemistry. By enhancing metabolic stability and modulating interactions with biological targets, the 3-fluoro group contributes significantly to the pharmacological profiles of the resulting drug candidates. While direct quantitative data on the biological activity of this compound itself remains limited, its widespread use as a chiral building block for potent central nervous system agents underscores the importance of this fluorinated synthon. Further research to elucidate the specific pharmacological profile of this compound is warranted and will undoubtedly provide valuable insights for the future design of novel therapeutics.

The Role of (R)-1-(3-fluorophenyl)ethanamine in the Development of Novel Anticonvulsant Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(3-fluorophenyl)ethanamine is a chiral building block of significant interest in medicinal chemistry, particularly in the discovery of novel therapeutics for central nervous system (CNS) disorders. Its unique structural and physicochemical properties, imparted by the fluorine atom and the chiral amine center, make it a valuable synthon for creating potent and selective drug candidates. This technical guide provides an in-depth overview of the application of this compound in the development of anticonvulsant agents, with a focus on its use in the synthesis of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. This document details the synthesis, mechanism of action, and preclinical evaluation of a key compound derived from this chiral amine, N-((R)-1-(3-fluorophenyl)ethyl)-2-(1H-tetrazol-5-yl)acetamide.

Introduction: The Significance of Chiral Fluorinated Amines in Medicinal Chemistry

Chiral amines are fundamental structural motifs in a vast number of pharmaceuticals, with their stereochemistry often playing a critical role in determining pharmacological activity and safety profiles. The introduction of a fluorine atom into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] this compound combines these advantageous features, making it an attractive starting material for the synthesis of novel bioactive molecules. Its utility has been particularly noted in the preparation of compounds with anticonvulsant activity.

Application in Anticonvulsant Drug Discovery: Targeting the AMPA Receptor

Epilepsy is a neurological disorder characterized by recurrent seizures, which are caused by excessive and synchronous neuronal firing in the brain.[3][4] A key target for the development of antiepileptic drugs (AEDs) is the AMPA receptor, a primary mediator of fast excitatory neurotransmission in the CNS.[3][5] Antagonists of the AMPA receptor can reduce neuronal hyperexcitability and have demonstrated broad-spectrum anticonvulsant effects in preclinical models.[3][5]

This compound serves as a crucial chiral building block for the synthesis of a novel class of AMPA receptor antagonists. One such promising compound is N-((R)-1-(3-fluorophenyl)ethyl)-2-(1H-tetrazol-5-yl)acetamide .

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the starting material is presented in Table 1.

| Property | Value |

| CAS Number | 761390-58-3 |

| Molecular Formula | C₈H₁₀FN |

| Molecular Weight | 139.17 g/mol |

| Appearance | Liquid |

| Purity | ≥95% |

Data sourced from commercial supplier information.[6][7]

Quantitative Pharmacological Data

While comprehensive public data for N-((R)-1-(3-fluorophenyl)ethyl)-2-(1H-tetrazol-5-yl)acetamide is limited, Table 2 presents typical quantitative data for related AMPA receptor antagonists to provide a comparative context for potency and efficacy.

| Compound | Assay | Target | Value |

| Perampanel | Radioligand Binding | AMPA Receptor | - |

| YM90K | [³H]AMPA Binding Inhibition | AMPA Receptor | Ki = 0.084 µM |

| NBQX | [³H]AMPA Binding Inhibition | AMPA Receptor | Ki = 0.060 µM |

| Compound 11a | [³H]AMPA Binding Inhibition | AMPA Receptor | Ki = 0.021 µM |

| Compound 6 | MES Test (mice) | In vivo anticonvulsant activity | ED₅₀ = 64.9 mg/kg |

Note: Data for Perampanel, YM90K, NBQX, and Compound 11a are for comparative AMPA receptor antagonists.[8] Data for Compound 6 is for a different anticonvulsant but illustrates typical in vivo potency metrics.[9]

Mechanism of Action: AMPA Receptor Antagonism

The primary mechanism of action for anticonvulsants derived from this compound, such as N-((R)-1-(3-fluorophenyl)ethyl)-2-(1H-tetrazol-5-yl)acetamide, is the antagonism of the AMPA receptor. In a normal excitatory synapse, the neurotransmitter glutamate is released from the presynaptic terminal and binds to AMPA receptors on the postsynaptic membrane. This binding opens the ion channel, allowing an influx of sodium ions (Na⁺), which depolarizes the postsynaptic neuron and propagates the nerve impulse.

In an epileptic state, excessive glutamate release leads to over-activation of AMPA receptors, resulting in uncontrolled and synchronized neuronal firing. AMPA receptor antagonists competitively or non-competitively block the binding of glutamate to the receptor, thereby preventing the influx of Na⁺ and reducing the excessive excitatory signaling that underlies seizure activity.[3][5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the target anticonvulsant compound and for its preclinical evaluation.

Synthesis of N-((R)-1-(3-fluorophenyl)ethyl)-2-(1H-tetrazol-5-yl)acetamide

The synthesis involves a two-step process: the preparation of the key intermediate, 2-(1H-tetrazol-5-yl)acetic acid, followed by its coupling with this compound.

Step 1: Synthesis of 2-(1H-tetrazol-5-yl)acetic acid

This protocol is adapted from established methods for the synthesis of tetrazole acetic acid derivatives.[10][11]

-

Materials:

-

Cyanoacetic acid

-

Sodium azide (NaN₃)

-

Zinc chloride (ZnCl₂) (catalyst)

-

Water (solvent)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyanoacetic acid in water.

-

Add sodium azide and a catalytic amount of zinc chloride to the solution. The molar ratio of cyanoacetic acid to sodium azide is typically 1:1.2.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the water.

-

Carefully acidify the residue with concentrated HCl or H₂SO₄ to a pH of 1-2. This will protonate the tetrazole and precipitate the product. Caution: Acidification of azide-containing solutions can generate highly toxic and explosive hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(1H-tetrazol-5-yl)acetic acid.

-

Step 2: Coupling of 2-(1H-tetrazol-5-yl)acetic acid with this compound

This is a standard amide bond formation reaction.

-

Materials:

-

2-(1H-tetrazol-5-yl)acetic acid (from Step 1)

-

This compound

-

A coupling reagent (e.g., HBTU, HATU, or EDC/HOBt)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(1H-tetrazol-5-yl)acetic acid (1 equivalent) in the anhydrous solvent.

-

Add the coupling reagent (1.1 equivalents) and the base (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Slowly add a solution of this compound (1 equivalent) in the anhydrous solvent to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring its completion by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-((R)-1-(3-fluorophenyl)ethyl)-2-(1H-tetrazol-5-yl)acetamide.

-

Preclinical Evaluation of Anticonvulsant Activity

The following are standard preclinical models for assessing the efficacy of potential anticonvulsant drugs.[10][12]

Protocol 1: Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Animals: Male mice (e.g., CD-1, 20-30 g)

-

Equipment: Electroshock device with corneal electrodes.

-

Procedure:

-

Administer the test compound (dissolved in a suitable vehicle) or vehicle control to groups of mice via the desired route (e.g., intraperitoneal - i.p. or oral - p.o.).

-

At the time of predicted peak effect of the drug, apply a drop of topical anesthetic to the corneas of each mouse.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

-

A mouse is considered protected if it does not exhibit tonic hindlimb extension.

-

Calculate the percentage of protected animals at each dose and determine the median effective dose (ED₅₀).

-

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds effective against myoclonic and absence seizures.

-

Animals: Male mice (e.g., CF-1, 18-25 g)

-

Materials: Pentylenetetrazole (PTZ) solution in saline.

-

Procedure:

-

Administer the test compound or vehicle control to groups of mice.

-

At the time of predicted peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.

-

Observe each mouse individually for 30 minutes for the occurrence of a clonic seizure lasting for at least 5 seconds.

-

An animal is considered protected if it does not exhibit a clonic seizure.

-

Calculate the percentage of protected animals at each dose and determine the ED₅₀.

-

Experimental and Drug Discovery Workflow

The discovery and development of novel anticonvulsant agents based on the this compound scaffold follows a structured workflow, from initial synthesis to preclinical evaluation.

Conclusion